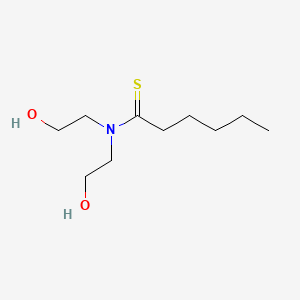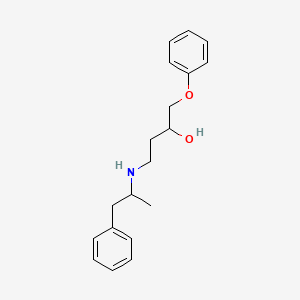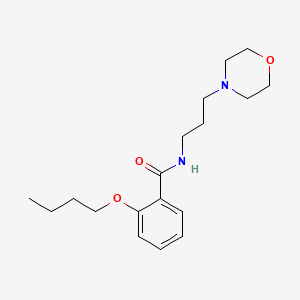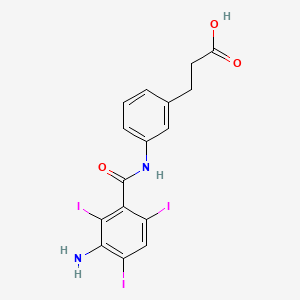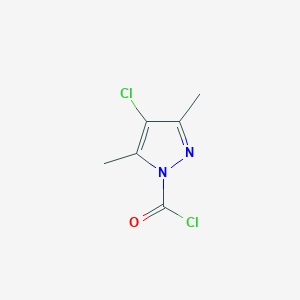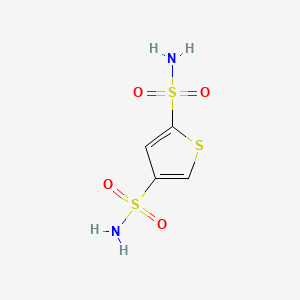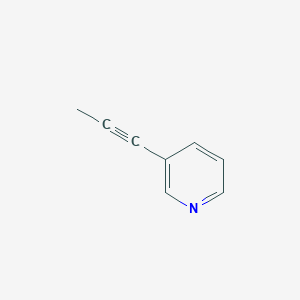![molecular formula C10H13ClO B13807265 7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride CAS No. 54371-14-1](/img/structure/B13807265.png)
7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) is a complex organic compound known for its unique tricyclic structure. This compound is often used in various chemical reactions and research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) typically involves the reaction of tricyclo[2.2.1.02,6]heptane with thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain the efficiency and yield of the reaction. The reaction conditions are optimized to ensure the highest purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions typically yield substituted tricyclo[2.2.1.02,6]heptane derivatives, while oxidation reactions yield carboxylic acids .
Aplicaciones Científicas De Investigación
Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) involves its reactivity with various nucleophiles and electrophiles. The compound’s tricyclic structure provides stability, while the carbonyl chloride group allows for various chemical modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[2.2.1.02,6]heptane: A similar compound with a tricyclic structure but without the carbonyl chloride group.
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) is unique due to its specific functional group (carbonyl chloride) and its stability, making it a valuable compound in various chemical reactions and research applications .
Propiedades
Número CAS |
54371-14-1 |
|---|---|
Fórmula molecular |
C10H13ClO |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
7,7-dimethyltricyclo[2.2.1.02,6]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-9(2)5-3-6-7(4-5)10(6,9)8(11)12/h5-7H,3-4H2,1-2H3 |
Clave InChI |
KBNCEYCHMQSWEH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC3C1(C3C2)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


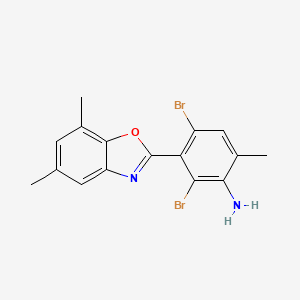
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
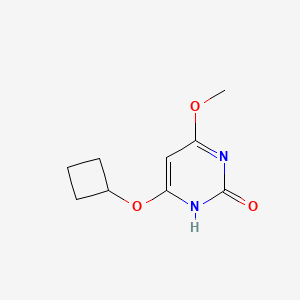
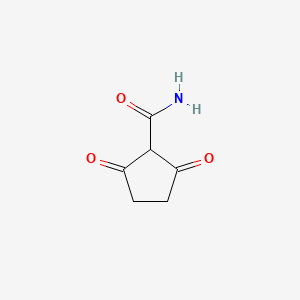

![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
